molecular formula C23H18N2O2 B11531803 (1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine

(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine

Cat. No.: B11531803
M. Wt: 354.4 g/mol
InChI Key: CRYXUFHMSFMMSZ-ZVUAKRATSA-N
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Description

(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine is a complex organic compound with a unique structure that includes a benzoxazole ring, a methoxyphenyl group, and a phenylprop-2-en-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenylamine with salicylaldehyde to form the benzoxazole ring. This intermediate is then reacted with cinnamaldehyde under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the phenylprop-2-en-1-imine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-cancer, and antimicrobial activities. Researchers are exploring its use in drug development and as a lead compound for new pharmaceuticals.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzoxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Meldrum’s acid: Known for its use in organic synthesis and similar reactivity patterns.

    Benzoxazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(1E,2E)-N-[2-(3-Methoxyphenyl)-1,3-benzoxazol-5-YL]-3-phenylprop-2-EN-1-imine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C23H18N2O2/c1-26-20-11-5-10-18(15-20)23-25-21-16-19(12-13-22(21)27-23)24-14-6-9-17-7-3-2-4-8-17/h2-16H,1H3/b9-6+,24-14?

InChI Key

CRYXUFHMSFMMSZ-ZVUAKRATSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=CC=C4

Origin of Product

United States

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